({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL THIOPHENE-3-CARBOXYLATE
Description
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl thiophene-3-carboxylate is a synthetic organic compound characterized by a thiophene-3-carboxylate ester core substituted with a carbamoyl group linked to a 2-(trifluoromethyl)benzyl moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the carbamoyl (-NHCO-) group may facilitate hydrogen bonding with biological targets.
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c16-15(17,18)12-4-2-1-3-10(12)7-19-13(20)8-22-14(21)11-5-6-23-9-11/h1-6,9H,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJFKLAAVXWZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CSC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the carboxylate ester: This can be done through esterification reactions using carboxylic acids and alcohols in the presence of catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene ring or the benzyl position.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions, sulfuric acid for esterification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it suitable for the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving thiophene derivatives.
Mechanism of Action
The mechanism of action of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Methyl 2-(([2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate ()
- Molecular Formula : C₁₂H₇ClF₃N₃O₃S
- Molar Mass : 365.72 g/mol
- Key Features :
- Thiophene-3-carboxylate core.
- Pyrimidine ring substituted with -Cl and -CF₃.
- Amide linkage instead of carbamoyl.
- This could affect binding specificity in enzyme inhibition .
Methyl 3-(5-[(3-Pyridinylamino)carbonyl]-2-furyl)-2-thiophenecarboxylate ()
- Molecular Formula : C₁₆H₁₂N₂O₄S
- Molar Mass : 328.34 g/mol
- Key Features :
- Thiophene-2-carboxylate core.
- Furan ring linked to a pyridine via a carbamoyl group.
- Implications : The pyridine and furan heterocycles may enhance solubility but reduce lipophilicity compared to the trifluoromethylbenzyl group. This structural variation could shift target selectivity toward hydrophilic binding pockets .
Data Table: Comparative Structural Analysis
| Compound | Core Structure | Key Substituents | Molar Mass (g/mol) | Lipophilicity (Predicted) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|---|
| Target Compound | Thiophene-3-carboxylate | -CF₃-benzyl carbamoyl | 345.3 | High (LogP ~3.5) | 2 donors, 3 acceptors |
| Methyl 2-(([...]thiophene-3-carboxylate | Thiophene-3-carboxylate | Pyrimidine (-Cl, -CF₃), amide | 365.72 | Moderate (LogP ~2.8) | 1 donor, 5 acceptors |
| Methyl 3-(...)-2-thiophenecarboxylate | Thiophene-2-carboxylate | Furan, pyridine carbamoyl | 328.34 | Low (LogP ~1.9) | 2 donors, 6 acceptors |
Research Findings on Structural Similarity and Bioactivity
Computational Similarity Metrics
Bioactivity Clustering ()
Compounds with similar carbamoyl-ester architectures often cluster into groups with overlapping protein targets, such as kinases or hydrolases. The target compound’s -CF₃ group may enhance binding to hydrophobic active sites, differentiating it from analogs with hydrophilic substituents (e.g., pyridine in ) .
Docking Affinity Variability ()
Minor structural changes, such as replacing benzyl with pyrimidine (), can significantly alter docking scores. For instance, the pyrimidine analog’s -Cl group may form halogen bonds with target residues, whereas the target compound’s -CF₃ group relies on steric and electronic effects .
Implications for Drug Design
- Trifluoromethyl Advantage: The -CF₃ group in the target compound improves metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Carbamoyl vs.
- Heterocyclic Diversity : Thiophene-2-carboxylates () may favor different conformational orientations in binding pockets compared to thiophene-3-carboxylates, affecting efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
